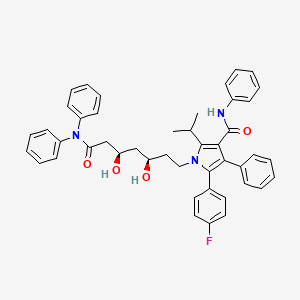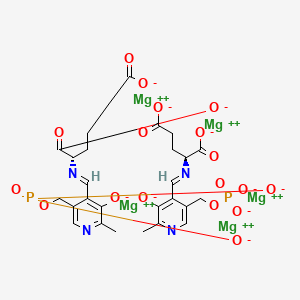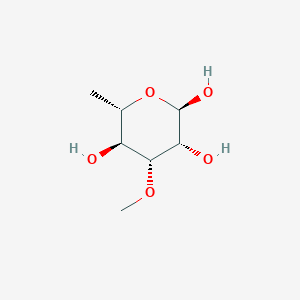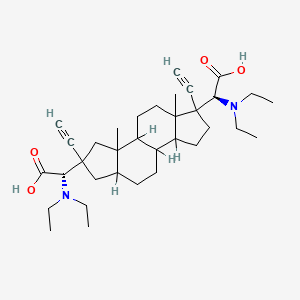
Glycine, N,N-diethyl-, (2-beta,5-alpha,17-alpha)-2-ethynyl-A-norpregn-20-yne-2,17-diyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycine, N,N-diethyl-, (2-beta,5-alpha,17-alpha)-2-ethynyl-A-norpregn-20-yne-2,17-diyl ester is a synthetic compound with a complex structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N,N-diethyl-, (2-beta,5-alpha,17-alpha)-2-ethynyl-A-norpregn-20-yne-2,17-diyl ester involves multiple steps, including the esterification of glycine with N,N-diethyl groups and the incorporation of the ethynyl-A-norpregn-20-yne-2,17-diyl moiety. The reaction conditions typically require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions and continuous flow processes. This ensures consistent quality and efficiency in the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Glycine, N,N-diethyl-, (2-beta,5-alpha,17-alpha)-2-ethynyl-A-norpregn-20-yne-2,17-diyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to different reduced forms.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. These products can include various oxidized, reduced, and substituted derivatives of the original compound.
Applications De Recherche Scientifique
Glycine, N,N-diethyl-, (2-beta,5-alpha,17-alpha)-2-ethynyl-A-norpregn-20-yne-2,17-diyl ester has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific molecular targets.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
Mécanisme D'action
The mechanism by which Glycine, N,N-diethyl-, (2-beta,5-alpha,17-alpha)-2-ethynyl-A-norpregn-20-yne-2,17-diyl ester exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological and chemical effects, depending on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Glycine, N,N-diethyl-, (2-beta,5-alpha,17-alpha)-2-ethynyl-A-norpregn-20-yne-2,17-diyl ester shares similarities with other glycine derivatives and ethynyl-A-norpregn compounds.
- Similar compounds include other esterified glycine derivatives and compounds with similar structural motifs.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
142546-50-7 |
|---|---|
Formule moléculaire |
C34H52N2O4 |
Poids moléculaire |
552.8 g/mol |
Nom IUPAC |
(2S)-2-[2-[(S)-carboxy(diethylamino)methyl]-2,6-diethynyl-3a,5a-dimethyl-1,3,3b,4,5,7,8,8a,8b,9,10,10a-dodecahydroindeno[5,4-e]inden-6-yl]-2-(diethylamino)acetic acid |
InChI |
InChI=1S/C34H52N2O4/c1-9-33(27(29(37)38)35(11-3)12-4)21-23-15-16-24-25(31(23,7)22-33)17-19-32(8)26(24)18-20-34(32,10-2)28(30(39)40)36(13-5)14-6/h1-2,23-28H,11-22H2,3-8H3,(H,37,38)(H,39,40)/t23?,24?,25?,26?,27-,28-,31?,32?,33?,34?/m1/s1 |
Clé InChI |
YYJAVCMCQUQKKV-RTBNXEGESA-N |
SMILES isomérique |
CCN(CC)[C@H](C(=O)O)C1(CCC2C1(CCC3C2CCC4C3(CC(C4)(C#C)[C@@H](C(=O)O)N(CC)CC)C)C)C#C |
SMILES canonique |
CCN(CC)C(C(=O)O)C1(CCC2C1(CCC3C2CCC4C3(CC(C4)(C#C)C(C(=O)O)N(CC)CC)C)C)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


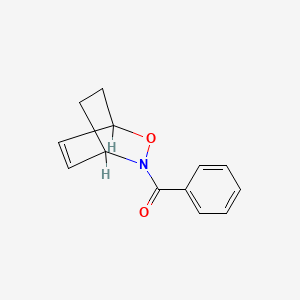
![1,5-Naphthalenedisulfonic acid, 2-[[8-[[[[3-[(2-chloroethyl)sulfonyl]phenyl]amino]carbonyl]amino]-1-hydroxy-3,6-disulfo-2-naphthalenyl]azo]-](/img/structure/B12786878.png)

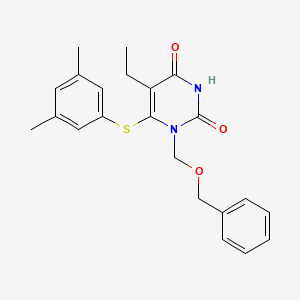
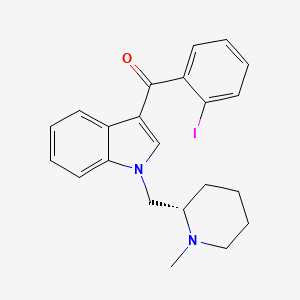
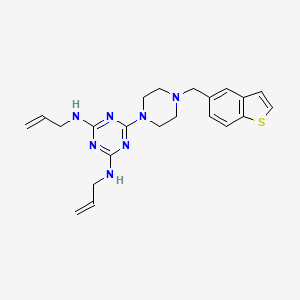

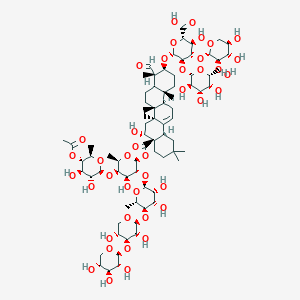
![N-(4-Chlorophenyl)-4-{2-[(3,4-dioxo-3,4-dihydronaphthalen-1-yl)amino]phenyl}-2,4-dioxobutanamide](/img/structure/B12786920.png)

